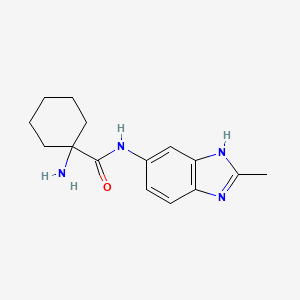![molecular formula C16H17N3O2 B7557791 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide](/img/structure/B7557791.png)
3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide, also known as DMCB, is a small molecule that has been widely used in scientific research due to its potential therapeutic applications. DMCB is a member of the benzamide family and has been found to exhibit various biochemical and physiological effects.
科学研究应用
3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been found to have potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been found to improve insulin sensitivity and glucose uptake. In inflammation research, 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
作用机制
The mechanism of action of 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide is not fully understood, but it has been suggested that it acts by inhibiting various signaling pathways involved in cell growth, survival, and inflammation. 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and survival. 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects
3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. In cancer research, 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of protein kinases. In diabetes research, 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been found to improve insulin sensitivity and glucose uptake by activating the AMP-activated protein kinase (AMPK) pathway. In inflammation research, 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and inhibiting the activity of NF-κB.
实验室实验的优点和局限性
3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has several advantages for lab experiments, including its availability, stability, and low toxicity. 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide is readily available, making it easy to obtain for research purposes. 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide is also stable, allowing for long-term storage without degradation. Additionally, 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has low toxicity, making it safe for use in lab experiments. However, one limitation of 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide. One area of future research could be the development of 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide analogs with improved solubility and potency. Another area of future research could be the investigation of 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide in combination with other drugs for potential synergistic effects. Additionally, the potential therapeutic applications of 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases, could be explored. Overall, the potential of 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide for therapeutic applications makes it a promising compound for future research.
Conclusion
In conclusion, 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide is a small molecule that has been widely used in scientific research due to its potential therapeutic applications. The synthesis of 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been optimized to increase yield and purity, making it a readily available compound for research. 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects and has potential therapeutic applications in cancer, diabetes, and inflammation. Future research on 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide could focus on the development of analogs with improved solubility and potency, investigation of 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide in combination with other drugs, and exploration of its potential therapeutic applications in other diseases.
合成方法
The synthesis of 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide involves the reaction of 3-nitrobenzoic acid with dimethylcarbamoyl chloride in the presence of a base to form 3-(dimethylcarbamoyl)benzoic acid. This intermediate is then coupled with 3-aminophenylboronic acid in the presence of a palladium catalyst to form 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide. The synthesis of 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been optimized to increase yield and purity, making it a readily available compound for scientific research.
属性
IUPAC Name |
3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-19(2)16(21)12-6-4-8-14(10-12)18-15(20)11-5-3-7-13(17)9-11/h3-10H,17H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTFXVOQKGZDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide](/img/structure/B7557713.png)


![1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide](/img/structure/B7557745.png)
![N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557760.png)

![N-benzyl-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557784.png)
![N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557788.png)


![3-[(4-Hydroxyanilino)methyl]benzonitrile](/img/structure/B7557807.png)

![3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7557820.png)
![2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7557829.png)